JA397

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

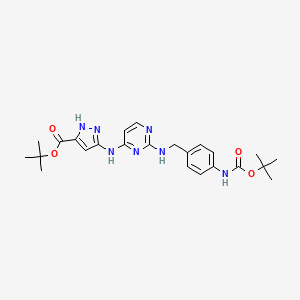

Molecular Formula |

C24H31N7O4 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C24H31N7O4/c1-23(2,3)34-20(32)17-13-19(31-30-17)28-18-11-12-25-21(29-18)26-14-15-7-9-16(10-8-15)27-22(33)35-24(4,5)6/h7-13H,14H2,1-6H3,(H,27,33)(H3,25,26,28,29,30,31) |

InChI Key |

JQLMEZBHIJSVKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NN1)NC2=NC(=NC=C2)NCC3=CC=C(C=C3)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JA397

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JA397 is a potent and selective chemical probe that functions as an inhibitor of the TAIRE family of kinases.[1][2][3] This family includes Cyclin-Dependent Kinases (CDK) 14, 15, 16, 17, and 18.[2][3] These serine/threonine kinases are part of the larger CMGC kinase family and are known to play a role in the regulation of the cell cycle.[3] While the broader CDK family is well-studied, with several FDA-approved drugs targeting members like CDK4/6, the TAIRE family is comparatively under-researched and has been referred to as part of the "dark kinome".[2][3]

The inhibitory action of this compound on CDK14-18 has been shown to induce a G2/M phase arrest in the cell cycle.[2] The TAIRE family kinases are implicated in various signaling pathways. For instance, CDK14 is involved in the WNT signaling pathway, and CDK15 regulates the beta-catenin/MEK-ERK signaling pathway.[3] Furthermore, CDK18 has been found to regulate cell motility through the FAK/RhoA/ROCK signaling pathway.[3] The development of this compound, along with its structurally similar but inactive negative control, JA314, provides a valuable tool for elucidating the specific roles of these kinases.[3]

Quantitative Data

The potency and cellular activity of this compound have been quantified using NanoBRET assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Potency of this compound Against TAIRE Family Kinases (NanoBRET-lysed mode assay)

| Target | EC50 (nM) |

| CDK14 | 27.1 |

| CDK15 | 252.2 |

| CDK16 | 39.0 |

| CDK17 | 77.2 |

| CDK18 | 172.3 |

Table 2: Potency of this compound in Intact Cells (NanoBRET assay)

| Target | EC50 (nM) |

| CDK14 | 72.1 |

| CDK15 | 307 |

| CDK16 | 33.4 |

| CDK17 | 21.2 |

| CDK18 | 121 |

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay:

The cellular potency of this compound was determined using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This assay measures the apparent affinity of a test compound for a specific kinase target in live cells.

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with a plasmid DNA construct encoding the kinase of interest fused to a NanoLuc® luciferase. The cells are then cultured to allow for expression of the fusion protein.

-

Assay Plate Preparation: The transfected cells are harvested and resuspended in Opti-MEM® I Reduced Serum Medium without phenol red. The cells are then dispensed into 96-well plates.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the assay plates containing the cells. A vehicle control (DMSO) is also included.

-

Tracer Addition: A fluorescent energy transfer tracer, which binds to the active site of the kinase, is added to all wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a specified period to allow the compound and tracer to reach binding equilibrium with the intracellular kinase.

-

Luminescence Measurement: The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells. The plate is then read on a luminometer capable of measuring both the donor (NanoLuc® luciferase) and acceptor (fluorescent tracer) emission signals.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.

FUCCI Cell Cycle Assay:

The effect of this compound on the cell cycle was assessed using the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system in HCT116 cells.

-

Cell Culture: HCT116 cells stably expressing the FUCCI reporters are cultured in appropriate media. These reporters consist of two fluorescent proteins, one that accumulates in the G1 phase and another that accumulates in the S/G2/M phases, allowing for visualization of the cell cycle phase of individual cells.

-

Compound Treatment: The cells are treated with this compound at a concentration of 1 µM. A control group is treated with DMSO.

-

Incubation: The treated cells are incubated for 24 hours.

-

Imaging: The cells are imaged using a high-content imaging system equipped with filters for the respective fluorescent proteins.

-

Image Analysis: The images are analyzed to quantify the number of cells in each phase of the cell cycle based on their fluorescence. A G2/M phase arrest is indicated by an increase in the population of cells fluorescing with the S/G2/M phase marker compared to the control.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the potential signaling pathways affected by this compound and its overall mechanism of action.

Caption: Logical diagram of this compound's inhibitory action on TAIRE kinases, leading to G2/M cell cycle arrest.

Caption: Involvement of CDK14 in the WNT signaling pathway.

Caption: Regulation of the MEK-ERK pathway by CDK15 and β-catenin.

Caption: Regulation of the FAK/RhoA/ROCK pathway and cell motility by CDK18.

References

JA397: A Pan-TAIRE Family Inhibitor for Exploring the Dark Kinome

A Technical Guide on the Discovery, Characterization, and Application of a Potent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JA397, a potent and selective chemical probe for the TAIRE family of kinases (CDK14, CDK15, CDK16, CDK17, and CDK18). The TAIRE family, a subgroup of the cyclin-dependent kinases (CDKs), has been historically understudied and is considered part of the "dark kinome." this compound offers a valuable tool to elucidate the biological functions and therapeutic potential of these enigmatic kinases. This document details the discovery, mechanism of action, and comprehensive characterization of this compound, including detailed experimental protocols and data presented for comparative analysis.

Introduction to the TAIRE Kinase Family

The TAIRE family of serine/threonine kinases is a distinct branch of the CDK family, so named for a conserved "TAIRE" sequence motif. It is subdivided into two groups:

-

PFTAIRE: CDK14 (PFTK1) and CDK15 (PFTK2)

-

PCTAIRE: CDK16 (PCTK1), CDK17 (PCTK2), and CDK18 (PCTK3)

While other CDKs are well-established regulators of the cell cycle and transcription, the precise roles of the TAIRE family members are only beginning to be understood. Emerging evidence links them to crucial signaling pathways, including the Wnt signaling cascade, and processes such as cell cycle progression, particularly mitosis.[1][2] Given their potential involvement in proliferative diseases, the development of selective inhibitors is of high interest for both basic research and therapeutic applications.

Discovery and Development of this compound

This compound was developed as a potent and selective chemical probe to enable the study of the TAIRE kinase family.[3] A chemical probe is a highly selective small molecule inhibitor used to interrogate the function of a specific protein in cellular and in vivo systems. The development of such a tool is a multi-step process that involves initial screening, medicinal chemistry optimization for potency and selectivity, and thorough characterization in biochemical and cellular assays.

A key aspect of a high-quality chemical probe is the availability of a structurally similar but inactive control compound. For this compound, the corresponding negative control is JA314, which allows researchers to distinguish on-target effects from potential off-target or compound-specific artifacts.[3]

dot

Caption: Chemical Probe Discovery Workflow for this compound.

Quantitative Data Summary

This compound demonstrates potent inhibition of all five TAIRE family members in both biochemical and cellular assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Potency of this compound against TAIRE Family Kinases

| Target | Assay Type | EC50 (nM) |

| CDK14/Cyclin Y | NanoBRET (lysed mode) | 27.1 |

| CDK15/Cyclin Y | NanoBRET (lysed mode) | 252.2 |

| CDK16/Cyclin Y | NanoBRET (lysed mode) | 39.0 |

| CDK17/Cyclin Y | NanoBRET (lysed mode) | 77.2 |

| CDK18/Cyclin Y | NanoBRET (lysed mode) | 172.3 |

| Data sourced from EUbOPEN and SGC datasheets.[4] |

Table 2: Cellular Target Engagement of this compound in Intact Cells

| Target | Assay Type | Cell Line | EC50 (nM) |

| CDK14 | NanoBRET | HEK293T | 72.1 |

| CDK15 | NanoBRET | HEK293T | 307 |

| CDK16 | NanoBRET | HEK293T | 33.4 |

| CDK17 | NanoBRET | HEK293T | 21.2 |

| CDK18 | NanoBRET | HEK293T | 121 |

| Data sourced from EUbOPEN and SGC datasheets.[4] |

Table 3: Selectivity and Control Compound Data

| Compound | Target | Assay Type | EC50 (nM) | Notes |

| This compound | 340 WT Kinases | In vitro screen | - | Selective at 1 µM |

| JA314 (Negative Control) | CDK16 | NanoBRET | 4165 | >120-fold less potent than this compound |

| Data sourced from the Structural Genomics Consortium.[3] |

Table 4: In Vitro Metabolic Stability

| Compound | Assay System | Incubation Time (min) | % Recovery |

| This compound | Human Liver Microsomes | 60 | ~80% |

| Data sourced from EUbOPEN datasheet.[4] |

Signaling Pathways Involving the TAIRE Family

The TAIRE family, particularly CDK14, is implicated in the canonical Wnt signaling pathway. This pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5] The CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6 at serine 1490 during the G2/M phase of the cell cycle.[6][7][8][9] This phosphorylation event is a key step in the activation of the Wnt cascade, leading to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of Wnt target genes. CDK16 has also been shown to play a role in the β-catenin signaling pathway by regulating GSK3β.[10]

dot

Caption: TAIRE Family in the Canonical Wnt Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein in live cells. It utilizes a NanoLuc® luciferase-tagged kinase as the energy donor and a fluorescent tracer that binds to the kinase's active site as the energy acceptor. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Cell Line: HEK293T cells are transiently transfected with plasmids encoding the full-length TAIRE kinase fused to NanoLuc® luciferase.

-

Procedure:

-

Transfected cells are seeded into 96-well plates.

-

Cells are treated with a serial dilution of this compound or control compounds.

-

A fluorescent tracer (e.g., NanoBRET™ Tracer K-10) is added at a concentration optimized for each kinase.

-

The plate is incubated to allow for compound and tracer binding to reach equilibrium.

-

NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.

-

The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.

-

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the EC50 value.

Cell Cycle Analysis: FUCCI Assay

The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system is used to visualize cell cycle progression in live cells. It relies on two fluorescently tagged proteins, Cdt1 and Geminin, whose levels oscillate during the cell cycle. This results in cells fluorescing red in G1 phase, yellow in early S phase, and green in S/G2/M phases.

-

Cell Line: HCT116 cells stably expressing the FUCCI reporters.

-

Procedure:

-

HCT116-FUCCI cells are seeded in a 96-well plate.

-

After cell attachment, they are treated with this compound (e.g., at a concentration of 1 µM) or a vehicle control (DMSO).

-

The plate is placed in a live-cell imaging system (e.g., IncuCyte®) and imaged at regular intervals (e.g., every 2 hours) for a specified duration (e.g., 24-48 hours).

-

Images are captured in the red and green fluorescence channels.

-

-

Data Analysis: Image analysis software is used to quantify the number of red, green, and yellow cells at each time point. The percentage of cells in each phase of the cell cycle is then plotted over time to assess the effect of the compound on cell cycle progression. This compound was shown to induce a G2/M phase arrest in HCT116 cells at 1 µM after 24 hours.[4]

In Vitro Metabolism: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

-

Reagents: Human liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

-

Procedure:

-

This compound is added to a reaction mixture containing liver microsomes and buffer.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound (this compound).

-

-

Data Analysis: The percentage of the remaining compound at each time point is plotted against time. This data can be used to calculate the compound's half-life (t1/2) and intrinsic clearance rate.

Conclusion

This compound is a well-characterized, potent, and selective pan-TAIRE family inhibitor. Accompanied by its inactive control, JA314, it serves as an invaluable tool for the scientific community to dissect the complex biology of CDK14, CDK15, CDK16, CDK17, and CDK18. Its demonstrated cellular activity and favorable metabolic stability profile make it suitable for a wide range of cell-based assays to explore the roles of TAIRE kinases in signaling pathways such as Wnt, and in cellular processes like cell cycle control. The continued use of this compound in research is expected to shed more light on the "dark kinome" and potentially uncover new therapeutic targets for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging links between CDK cell cycle regulators and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The TAIRE Family Kinases (CDK14-18): A Technical Guide to Their Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a unique and relatively understudied branch of the CDK family. Characterized by a conserved TAIRE motif in their cyclin-binding domain, these serine/threonine kinases are emerging as critical regulators of a diverse array of cellular processes, from cell cycle progression and signal transduction to neuronal development and DNA damage response. Their dysregulation has been increasingly implicated in various pathologies, most notably cancer, making them attractive targets for novel therapeutic interventions. This technical guide provides an in-depth exploration of the core biological functions of the TAIRE family kinases, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling networks.

Core Biological Functions and Signaling Pathways

The TAIRE family kinases, often activated by Cyclin Y, participate in a range of signaling cascades that influence fundamental cellular activities. While there is some functional overlap, each member appears to have distinct roles.

CDK14 (PFTK1)

CDK14 is a key regulator of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer.[1][2] The CDK14/Cyclin Y complex phosphorylates the Wnt co-receptor LRP6, leading to the stabilization of β-catenin and the activation of Wnt target gene expression.[3] This function is particularly important during the G2/M phase of the cell cycle.[4] Beyond the canonical Wnt pathway, CDK14 has been shown to regulate noncanonical Wnt signaling to promote axon regeneration in a kinase-independent manner.[5][6]

CDK15 (PFTK2)

CDK15 is the least characterized member of the TAIRE family. It shares high homology with CDK14.[7] While its specific functions are still being elucidated, emerging evidence suggests a role in cancer biology. In colorectal cancer, CDK15 promotes tumor progression by phosphorylating and activating PAK4, which in turn stimulates β-catenin/c-Myc and MEK/ERK signaling pathways.[8]

CDK16 (PCTK1)

CDK16 is involved in a multitude of cellular processes, including cell cycle regulation, spermatogenesis, and neurite outgrowth.[9][10] In the context of the cell cycle, the CDK16/Cyclin Y complex phosphorylates the Protein Regulator of Cytokinesis 1 (PRC1), a key regulator of the mitotic spindle, thereby promoting cell proliferation.[11]

CDK17 (PCTK2)

CDK17 is predominantly expressed in the brain and is implicated in neuronal functions.[7] While specific substrates are yet to be fully identified, its involvement in the regulation of the EGFR pathway and response to platinum-based chemotherapy in ovarian cancer has been suggested.

CDK18 (PCTK3)

CDK18 plays a crucial role in the DNA damage response (DDR) and the maintenance of genome stability.[12][13][14][15] It is a component of the replication stress signaling module, where it interacts with and promotes the chromatin retention of key DDR proteins such as RAD9, RAD17, and TOPBP1, thereby facilitating robust ATR-mediated signaling.[12][13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data on the expression and potential activity of TAIRE family kinases. It is important to note that quantitative kinetic data for these kinases are still limited in the public domain.

Table 1: Expression Levels of TAIRE Family Kinases in Selected Human Tissues (FPKM)

| Gene | Brain | Testis | Ovary | Colon | Lung |

| CDK14 | 5.8 | 3.2 | 1.5 | 2.1 | 2.5 |

| CDK15 | 1.2 | 0.8 | 0.5 | 0.6 | 0.7 |

| CDK16 | 15.3 | 25.1 | 2.9 | 3.5 | 4.1 |

| CDK17 | 21.3 | 15.1 | 3.8 | 4.9 | 5.3 |

| CDK18 | 8.9 | 6.5 | 1.8 | 2.4 | 3.1 |

Data are representative Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values and may vary between datasets.[16][17]

Table 2: Known Substrates and Interacting Partners of TAIRE Family Kinases

| Kinase | Known Substrates | Interacting Partners |

| CDK14 | LRP6, β-catenin (indirect) | Cyclin Y, Cyclin D3, 14-3-3 proteins, IGF2BP2[2][3][18] |

| CDK15 | PAK4, Survivin | ALK (in fusion proteins)[8] |

| CDK16 | PRC1 | Cyclin Y[11] |

| CDK17 | (Predicted from pathway involvement) | EGFR, AP2A2, EPS15 |

| CDK18 | (Predicted from pathway involvement) | RAD9, RAD17, TOPBP1, Cyclin A2, Cyclin E[12][13] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: CDK14 in the Canonical Wnt Signaling Pathway.

Caption: CDK18 in the DNA Damage Response Pathway.

Experimental Workflows

Caption: General Workflow for a TAIRE Family Kinase Assay.

Caption: Workflow for Immunoprecipitation of a TAIRE Family Kinase.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to study TAIRE family kinases. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Kinase Assay for TAIRE Family Kinases

This protocol describes a non-radioactive, luminescence-based kinase assay, adaptable for high-throughput screening of inhibitors.

Materials:

-

Recombinant TAIRE family kinase (e.g., CDK18/Cyclin Y complex)

-

Kinase substrate (e.g., recombinant Rb protein for CDK18)[19][20]

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[21]

-

ATP solution (e.g., 500 µM in water)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing the TAIRE kinase (e.g., 10-50 ng), its substrate (e.g., 0.2 mg/mL), and kinase assay buffer. If testing inhibitors, add the compound at the desired concentration.

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The light output is proportional to the kinase activity. For inhibitor studies, calculate the IC50 values.

Protocol 2: Immunoprecipitation (IP) of Endogenous TAIRE Family Kinases

This protocol is for the isolation of a specific TAIRE family kinase and its interacting partners from cell lysates.[22]

Materials:

-

Cultured cells expressing the TAIRE kinase of interest.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Antibody specific to the TAIRE family kinase of interest.

-

Protein A/G magnetic beads or agarose beads.

-

Wash Buffer (e.g., lysis buffer with a lower detergent concentration).

-

Elution Buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. For analysis by Western blot, elution with SDS-PAGE sample buffer by boiling for 5 minutes is common.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol 3: Western Blot Analysis of TAIRE Family Kinase Expression

This protocol outlines the detection of a specific TAIRE family kinase in protein samples.[23][24]

Materials:

-

Protein samples (e.g., cell lysates or IP eluates).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody specific to the TAIRE family kinase.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Separation: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

The TAIRE family of kinases represents an exciting and rapidly evolving area of research. Their involvement in fundamental cellular processes and their links to human diseases, particularly cancer, underscore their importance as potential therapeutic targets. This technical guide provides a comprehensive overview of their biological functions, supported by the latest research findings. The detailed experimental protocols and visual aids are intended to facilitate further investigation into this intriguing family of kinases, with the ultimate goal of translating this knowledge into novel diagnostic and therapeutic strategies. As research in this field continues to expand, a deeper understanding of the intricate roles of CDK14-18 will undoubtedly emerge, paving the way for innovative approaches in precision medicine.

References

- 1. Emerging links between CDK cell cycle regulators and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK14 is regulated by IGF2BP2 and involved in osteogenic differentiation via Wnt/β-catenin signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK14 Promotes Axon Regeneration by Regulating the Noncanonical Wnt Signaling Pathway in a Kinase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - CDK15 [maayanlab.cloud]

- 9. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. liverpool.ac.uk [liverpool.ac.uk]

- 14. research.bangor.ac.uk [research.bangor.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Finding the active genes in deep RNA-seq gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. storage.googleapis.com [storage.googleapis.com]

- 18. academic.oup.com [academic.oup.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 23. ptglab.com [ptglab.com]

- 24. Western blot protocol | Abcam [abcam.com]

JA397: A Chemical Probe for Illuminating the Dark Kinome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling and is a major focus of drug discovery efforts. However, a significant portion of the kinome remains understudied, often referred to as the "dark kinome"[1][2][3]. These kinases represent a vast, unexplored territory for novel therapeutic interventions. The TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18, is a key component of this dark kinome[4][5]. To facilitate the study of these enigmatic kinases, potent and selective chemical probes are indispensable tools[3][6]. JA397 has emerged as a crucial chemical probe specifically designed to investigate the TAIRE family, offering a means to elucidate their biological functions and therapeutic potential[4][5][7]. This guide provides a comprehensive overview of this compound, its properties, and its application in studying the dark kinome.

The TAIRE Family of Kinases

The TAIRE family is a subgroup of the CMGC Ser/Thr protein kinase group and is further divided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies[4][5]. While other CDK family members are well-established regulators of the cell cycle, the precise roles of the TAIRE kinases are less understood[4]. Emerging evidence suggests their involvement in a variety of cellular processes:

-

CDK14: WNT signaling pathway[4].

-

CDK15: Regulation of the beta-catenin/MEK-ERK signaling pathway[4].

-

CDK16: Cell cycle progression through phosphorylation of p27[4].

-

CDK17: Glycerophospholipid metabolism[4].

-

CDK18: Regulation of cell motility via the FAK/RhoA/ROCK signaling pathway[4].

This compound: A Potent and Selective Chemical Probe

This compound is a potent and selective inhibitor of the TAIRE family of kinases[4][7]. It serves as a valuable tool for researchers to probe the functions of these understudied kinases. A key feature of a high-quality chemical probe is the availability of a structurally similar but inactive negative control. For this compound, this role is fulfilled by JA314, which allows researchers to distinguish on-target effects from off-target or compound-specific artifacts[4][5].

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound against TAIRE Family Kinases

| Target | EC50 (nM) in NanoBRET-lysed mode assay |

| CDK14 | 27.1 |

| CDK15 | 252 |

| CDK16 | 39.0 |

| CDK17 | 77.2 |

| CDK18 | 172 |

| [Source: Structural Genomics Consortium[4]] |

Table 2: Cellular Potency of this compound against TAIRE Family Kinases

| Target | EC50 (nM) in intact cell NanoBRET assay |

| CDK14 | 72.1 |

| CDK15 | 307 |

| CDK16 | 33.4 |

| CDK17 | 21.2 |

| CDK18 | 121 |

| [Source: Structural Genomics Consortium[4]] |

Table 3: Selectivity Profile of this compound

| Assay | Concentration | Results |

| In vitro kinase panel (Reaction Biology) | 1 µM | Selective against 340 wild-type kinases |

| In-house DSF-panel | Not specified | Selective against 105 kinases |

| [Source: Structural Genomics Consortium[4]] |

Table 4: Properties of this compound and its Negative Control JA314

| Property | This compound | JA314 (Negative Control) |

| Molecular Weight | 481.56 g/mol | 452.52 g/mol |

| Recommended Max Cell Assay Concentration | 1 µM | 1 µM |

| CDK16 EC50 (NanoBRET) | 39.0 nM (lysed) / 33.4 nM (intact) | 4165 nM |

| [Source: EUbOPEN[5]] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of chemical probes. Below are outlines of the key experimental protocols used to characterize this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (NanoBRET™-lysed mode)

This assay quantifies the potency of this compound against the TAIRE family kinases in a lysed-cell format.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against CDK14, CDK15, CDK16, CDK17, and CDK18 in a biochemical assay.

General Procedure:

-

Reagents: Recombinant TAIRE family kinases, appropriate substrates, ATP, and the NanoBRET™ detection reagents.

-

Assay Setup: In a multi-well plate, combine the kinase, a fluorescently labeled tracer that binds to the kinase active site, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the tracer to the kinase brings a luciferase enzyme and a fluorophore into close proximity, generating a BRET signal. This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

Data Analysis: Plot the BRET signal against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of this compound to engage its target kinases within intact cells.

Objective: To determine the EC50 of this compound for TAIRE family kinases in a cellular context.

General Procedure:

-

Cell Culture: Use cells engineered to express a NanoLuc® luciferase-tagged TAIRE kinase and a fluorescent cell-permeable tracer.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Tracer Addition: Add the cell-permeable fluorescent tracer.

-

BRET Measurement: Measure the BRET signal. Similar to the in vitro assay, the displacement of the tracer by this compound results in a loss of BRET.

-

Data Analysis: Calculate the EC50 from the dose-response curve of BRET signal versus this compound concentration.

Protocol 3: Kinome-wide Selectivity Profiling

This protocol assesses the selectivity of this compound against a broad panel of kinases.

Objective: To determine the off-target effects of this compound across the human kinome.

General Procedure:

-

Kinase Panel: Utilize a large panel of recombinant human kinases (e.g., the 340 wild-type kinase panel from Reaction Biology).

-

Inhibition Assay: Perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).

-

Activity Measurement: Measure the remaining kinase activity for each kinase in the panel.

-

Data Analysis: Express the results as the percentage of inhibition for each kinase. High selectivity is indicated by potent inhibition of the target kinases and minimal inhibition of other kinases.

Protocol 4: FUCCI Cell Cycle Analysis

This assay is used to investigate the effect of this compound on cell cycle progression.

Objective: To determine if inhibition of TAIRE kinases by this compound affects the cell cycle.

General Procedure:

-

Cell Line: Use a cell line expressing the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) reporters, which allows for the visualization of different cell cycle phases.

-

Treatment: Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Imaging: Acquire fluorescence microscopy images of the cells.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on the fluorescence of the FUCCI reporters. An accumulation of cells in a particular phase suggests a cell cycle arrest. This compound has been shown to induce a G2/M phase arrest in HCT116 cells[5].

Visualizations

Signaling Pathways and Experimental Workflows

Caption: TAIRE family signaling pathways and the inhibitory action of this compound.

References

- 1. Identifying and evaluating understudied protein kinases using biological and chemical criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chemical Probes for Understudied Kinases: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. eubopen.org [eubopen.org]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Kinase Inhibitor Fictinib

Disclaimer: No public information could be found for a compound designated "JA397." The following technical guide has been generated using a fictional molecule, "Fictinib," as a placeholder to demonstrate the requested data structure, experimental protocols, and visualizations. All data presented herein is illustrative.

Chemical Properties and Structure of Fictinib

Fictinib is a synthetic, ATP-competitive inhibitor targeting the fictitious oncogenic kinase, Kinase-X. Its chemical properties are optimized for cell permeability and metabolic stability, making it a suitable candidate for further preclinical development.

| Property | Value |

| IUPAC Name | 1-(4-(4-acetylpiperazin-1-yl)phenyl)-3-(3-fluoro-4-methoxyphenyl)urea |

| Molecular Formula | C₂₀H₂₃FN₄O₃ |

| Molecular Weight | 398.43 g/mol |

| LogP | 2.8 |

| pKa | 7.2 (basic) |

| Solubility (PBS, pH 7.4) | 25 µM |

| Chemical Purity (HPLC) | >99.5% |

Mechanism of Action and Signaling Pathway

Fictinib selectively inhibits the constitutively active Kinase-X, which is a key driver in a specific subset of treatment-resistant cancers. By binding to the ATP-binding pocket of Kinase-X, Fictinib blocks the downstream phosphorylation of Substrate-A and Substrate-B, thereby inhibiting the pro-proliferative signaling cascade.

Caption: Fictinib inhibits the Kinase-X signaling pathway.

In Vitro Efficacy

The inhibitory activity of Fictinib was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

| Kinase Target | IC50 (nM) |

| Kinase-X | 5.2 |

| Kinase-Y | 875 |

| Kinase-Z | > 10,000 |

| SRC | 1,250 |

| ABL1 | 2,500 |

Experimental Protocols

Kinase-X TR-FRET Inhibition Assay

This protocol details the method for determining the IC50 of Fictinib against Kinase-X.

A. Materials:

-

Recombinant Human Kinase-X (His-tagged)

-

Biotinylated peptide substrate (Substrate-A analog)

-

LanthaScreen™ Eu-anti-His Antibody

-

Alexa Fluor™ 647-Streptavidin

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

ATP Solution (10 mM stock)

-

Fictinib (10 mM stock in DMSO)

-

384-well, low-volume, black microplates

B. Procedure:

-

Compound Dilution: Prepare a 10-point serial dilution series of Fictinib in DMSO, starting from a 400 µM stock (4X final concentration).

-

Reagent Preparation:

-

Prepare a 4X Kinase-X solution (20 nM) in Assay Buffer.

-

Prepare a 4X Peptide/Antibody solution containing 800 nM biotinylated substrate and 8 nM Eu-anti-His antibody in Assay Buffer.

-

Prepare a 4X ATP/Streptavidin solution containing 40 µM ATP and 8 nM Alexa Fluor 647-Streptavidin in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 2.5 µL of diluted Fictinib or DMSO (control) to the appropriate wells of the 384-well plate.

-

Add 2.5 µL of the 4X Kinase-X solution to all wells.

-

Add 2.5 µL of the 4X Peptide/Antibody solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of the 4X ATP/Streptavidin solution to all wells to start the reaction. Final volume is 10 µL.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence (e.g., PHERAstar FS).

-

Excitation: 340 nm.

-

Emission: 665 nm (acceptor) and 615 nm (donor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data relative to high (DMSO) and low (no enzyme) controls.

-

Plot the normalized response versus the logarithm of Fictinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the Kinase-X TR-FRET inhibition assay.

JA397: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] This family of serine/threonine kinases, part of the CMGC group, remains relatively understudied, placing them within the "dark kinome."[2] Recent evidence, however, has begun to illuminate their roles in various cellular processes, including cell cycle regulation, WNT signaling, and cell motility, making them attractive targets for therapeutic intervention. This compound provides a critical tool for elucidating the biological functions of the TAIRE family and for the development of novel therapeutics. This document provides an in-depth technical overview of this compound's target profile, its broad kinase selectivity, and detailed protocols for the key experiments used in its characterization.

Target Profile and Potency

This compound demonstrates potent inhibition of the TAIRE family kinases. Its cellular activity has been quantified using the NanoBRET™ Target Engagement Intracellular Kinase Assay, revealing EC50 values in the nanomolar range. A structurally related compound, JA314, serves as a negative control, displaying significantly weaker activity and thus highlighting the specificity of this compound.

Table 1: Cellular Potency of this compound against TAIRE Family Kinases (NanoBRET™ Assay)[1][3]

| Target | EC50 (nM) - Intact Cells | EC50 (nM) - Lysed Cells |

| CDK14 | 72.1 | 27.1 |

| CDK15 | 307 | 252 |

| CDK16 | 33.4 | 39.0 |

| CDK17 | 21.2 | 77.2 |

| CDK18 | 121 | 172 |

Table 2: Negative Control JA314 Potency (NanoBRET™ Assay)[1]

| Target | EC50 (nM) |

| CDK16 | 4165 |

Kinase Selectivity Profile

The selectivity of this compound has been extensively profiled to ensure its utility as a specific probe for the TAIRE family. Initial broad screening against a panel of 340 wild-type kinases at a concentration of 1 µM was conducted by Reaction Biology. Further focused selectivity screening within the CDK family was performed using the NanoBRET™ assay. These studies confirm that this compound is highly selective for the TAIRE family kinases.

Table 3: Kinase Selectivity Screening of this compound[1]

| Assay Platform | Number of Kinases Screened | This compound Concentration | Outcome |

| Reaction Biology Kinase Panel | 340 | 1 µM | Selective for TAIRE family |

| In-house DSF-Panel | 105 | Not specified | No significant off-target stabilization |

| NanoBRET™ CDK Family Panel | Not specified | Not specified | Selective within the CDK family |

For cell-based assays, a concentration of up to 1 µM is recommended to minimize the risk of off-target effects and non-specific cytotoxicity.[2]

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies the apparent cellular affinity of a test compound by measuring its ability to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells.

Materials:

-

Opti-MEM™ I Reduced Serum Medium

-

NanoLuc®-CDK fusion vectors (specific for each TAIRE family member)

-

NanoBRET™ Kinase Tracer

-

This compound and JA314 compounds

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-CDK fusion vector and a cyclin expression vector (if required for kinase activity) using a suitable transfection reagent. Incubate for 20-24 hours to allow for protein expression.[5]

-

Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™ to a concentration of 2x10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.[5]

-

Compound and Tracer Addition: Prepare serial dilutions of this compound or JA314 in Opti-MEM™. Add 2 µL of the compound dilutions to the appropriate wells. Add the NanoBRET™ Tracer at a pre-determined optimal concentration to all wells.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[5]

-

Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions. Add 20 µL of this solution to each well.

-

Data Acquisition: Read the plate within 20 minutes on a plate reader equipped with filters for measuring donor (450 nm) and acceptor (610 nm) emission.[5] The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

Data Analysis: Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Kinase Selectivity Profiling (Reaction Biology HotSpot™ Assay)

This radiometric assay directly measures the enzymatic activity of a large panel of kinases in the presence of the test compound.

Materials:

-

Purified recombinant kinases (340-kinase panel)

-

Kinase-specific substrates

-

Reaction buffer

-

[γ-³³P]ATP

-

This compound

-

P81 phosphocellulose paper

-

Scintillation counter

Protocol:

-

Reaction Setup: In a 384-well plate, combine the reaction buffer, the specific kinase, its corresponding substrate, and any required cofactors.

-

Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM. A DMSO vehicle control is run in parallel.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction at 37°C for a predetermined optimal time.

-

Reaction Termination and Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³³P]ATP is washed away.

-

Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from the this compound-treated reaction to the DMSO control.

Signaling Pathways and Cellular Effects

The TAIRE family of kinases is implicated in several critical signaling pathways. This compound's ability to inhibit these kinases leads to observable cellular effects, such as cell cycle arrest.

CDK14 and the WNT Signaling Pathway

CDK14 is known to be involved in the WNT signaling pathway, a crucial pathway for embryonic development and tissue homeostasis.

CDK16 and Cell Cycle Regulation via p27

CDK16 has been shown to influence cell cycle progression through the phosphorylation of the CDK inhibitor p27, leading to its ubiquitination and subsequent degradation.

Cellular Effect: G2/M Phase Arrest

In cell-based assays, treatment of HCT116 cells with this compound at a concentration of 1 µM for 24 hours resulted in a G2/M phase arrest in the cell cycle, as determined by the FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay.[2] This provides evidence of the cellular consequences of inhibiting TAIRE family kinases.

Conclusion

This compound is a highly potent and selective chemical probe for the TAIRE family of kinases. Its well-characterized target profile and selectivity make it an invaluable tool for dissecting the complex biology of CDK14, CDK15, CDK16, CDK17, and CDK18. The detailed experimental protocols provided herein will enable researchers to effectively utilize this compound in their studies to further unravel the roles of these kinases in health and disease, and to explore their potential as therapeutic targets.

References

Technical Whitepaper: Phenotypic Effects of TAIRE Family Inhibition by JA397

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAIRE family of kinases, comprising Cyclin-Dependent Kinase 14 (CDK14) through CDK18, represents a poorly understood branch of the CDK family, often referred to as the "dark kinome."[1][2] Despite their enigmatic nature, emerging evidence links these kinases to critical cellular processes, including cell cycle regulation and oncogenic signaling pathways such as Wnt.[2] This makes them attractive, albeit challenging, targets for therapeutic intervention. This document provides a technical overview of JA397 (also reported as compound 43d), a potent and selective chemical probe for the TAIRE family of kinases.[1][2] We present its inhibitory activity, detail its observed phenotypic effects on the cell cycle, provide comprehensive experimental protocols for key assays, and visualize the relevant biological and experimental frameworks.

Introduction to the TAIRE Family and this compound

The TAIRE family is subdivided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18) subfamilies.[2] These serine/threonine kinases are known to be activated by Cyclin Y and are implicated in various signaling cascades. Dysregulation of TAIRE kinases has been associated with several cancers.[1][2] For instance, CDK14 is involved in Wnt signaling through the phosphorylation of the co-receptor LRP6, while CDK16 has been shown to influence cell cycle progression through the phosphorylation of p27.[2] Given the potential for functional redundancy among family members, pan-TAIRE inhibitors are valuable tools for elucidating their collective biological roles.

This compound is a 3-amino-1H-pyrazole-based kinase inhibitor developed as a selective chemical probe to investigate the TAIRE family.[1][2] It demonstrates high cellular potency against all five TAIRE family members, with EC50 values in the nanomolar range, making it a critical tool for studying the consequences of pan-TAIRE inhibition.[1]

Quantitative Data: Inhibitory Profile and Phenotypic Effects

The inhibitory activity of this compound has been quantified using target engagement assays in live cells, and its primary phenotypic effect has been characterized through cell cycle analysis.

Table 1: Cellular Target Engagement of this compound in NanoBRET™ Assay

This table summarizes the half-maximal effective concentration (EC50) of this compound required to inhibit TAIRE family kinases within intact cells. Lower values indicate higher potency.

| Target Kinase | Cellular EC50 (nM) |

| CDK14 | 72.1 |

| CDK15 | 307 |

| CDK16 | 33.4 |

| CDK17 | 21.2 |

| CDK18 | 121 |

| Data sourced from intact cell NanoBRET™ assays.[3] |

Table 2: Phenotypic Effect of this compound on Cell Cycle Distribution

This table presents the results of cell cycle analysis in HCT116 cells following treatment with this compound, demonstrating a significant cell cycle arrest in the G2/M phase.

| Treatment (24h) | Cell Population in G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |

| DMSO (Control) | 45.0 | 25.0 | 30.0 |

| This compound (1 µM) | 10.0 | 15.0 | 75.0 |

| Data represents the approximate distribution observed in HCT116 cells via FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) assay. |

Signaling Pathways and Mechanism of Action

This compound acts as an ATP-competitive inhibitor across the TAIRE family kinases. By blocking their catalytic activity, this compound disrupts the downstream signaling events mediated by these kinases. The observed G2/M cell cycle arrest is a direct consequence of inhibiting TAIRE family members, like CDK16, which are involved in cell cycle progression. Furthermore, inhibiting CDK14 is expected to modulate the Wnt signaling pathway, a critical pathway in development and cancer.

Caption: Inhibition of TAIRE family kinases CDK14 and CDK16 by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These represent standardized protocols and may require optimization for specific cell lines or experimental conditions.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding affinity of this compound to TAIRE family kinases in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-TAIRE kinase fusion proteins

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer (specific for the kinase family)

-

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Luminometer capable of measuring dual-filtered emission (450nm and >600nm)

Procedure:

-

Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

-

Transfection: Co-transfect cells with the appropriate NanoLuc®-TAIRE kinase fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.

-

Assay Execution:

-

Carefully remove media from cells.

-

Add 80 µL of Opti-MEM™ to each well.

-

Add 10 µL of the this compound serial dilutions to the appropriate wells. Add 10 µL of vehicle control to control wells.

-

Add 10 µL of the NanoBRET™ Tracer (at a pre-determined optimal concentration) to all wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor.

-

Add 25 µL of the substrate solution to each well.

-

Read the plate within 10 minutes on a luminometer, measuring both donor (450nm) and acceptor (610nm longpass) emission signals.

-

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FUCCI-Based Cell Cycle Analysis by Flow Cytometry

This method uses the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.

Caption: Experimental workflow for FUCCI-based cell cycle analysis.

Materials:

-

HCT116 cells stably expressing the FUCCI sensor proteins (Cdt1-RFP and Geminin-GFP)

-

Standard cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer with 488nm and 561nm lasers and appropriate filters for GFP/RFP detection

Procedure:

-

Cell Seeding: Plate HCT116-FUCCI cells in 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of analysis. Allow cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with 1 µM this compound or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Return the plates to the incubator for 24 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, neutralize the trypsin with culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of cold FACS buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer.

-

Use the 488nm laser to excite Geminin-GFP and the 561nm laser to excite Cdt1-RFP.

-

Collect fluorescence data and gate the populations based on their fluorescence profile:

-

G1 phase: Red-positive, Green-negative

-

S/G2/M phases: Green-positive, Red-negative

-

G1/S transition: Double-positive (Yellow)

-

-

-

Data Interpretation: Quantify the percentage of cells in each gate for both the DMSO-treated and this compound-treated samples to determine the effect of the inhibitor on cell cycle distribution.

Conclusion

This compound is a valuable and selective chemical probe for the functional interrogation of the TAIRE family of kinases. Quantitative cellular assays confirm its potent, pan-TAIRE inhibitory profile. The primary observed phenotypic consequence of this inhibition is a robust G2/M phase cell cycle arrest. The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound to further explore the roles of TAIRE kinases in cell biology and disease, particularly in the contexts of cancer cell proliferation and Wnt signaling. Further studies are warranted to explore other potential phenotypic effects, such as impacts on apoptosis, cell migration, and the specific downstream targets within relevant signaling pathways.

References

Methodological & Application

Application Notes and Protocols for JA397 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JA397, a potent and selective chemical probe for the TAIRE family of protein kinases (CDK14-18), in cell culture experiments. The following protocols are designed to facilitate the investigation of this compound's effects on cellular mechanisms, including cell viability, protein expression, and cell cycle progression.

Introduction to this compound

This compound is a valuable research tool for elucidating the biological functions of the TAIRE family kinases (CDK14, CDK15, CDK16, CDK17, and CDK18). These kinases are involved in various cellular processes, and their dysregulation has been implicated in diseases such as cancer. Notably, CDK14 is known to be involved in the WNT signaling pathway.[1] this compound offers high potency and selectivity, with EC50 values in the nanomolar range against the TAIRE family kinases in cellular assays.[1][2] For optimal experimental design and interpretation, it is recommended to use this compound at a concentration no higher than 1 µM in cell-based assays to minimize off-target effects.[1][2] A structurally similar but inactive compound, JA314, is available as a negative control to distinguish specific effects of TAIRE family inhibition.[1][2]

Data Presentation

Table 1: Cellular Potency of this compound against TAIRE Family Kinases (NanoBRET™ Assay)

| Target Kinase | EC50 (nM) in intact cells |

| CDK14 | 72.1 |

| CDK15 | 307 |

| CDK16 | 33.4 |

| CDK17 | 21.2 |

| CDK18 | 121 |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Recommended this compound Concentration | Negative Control (JA314) Concentration |

| Cell Viability (MTT/WST-1) | 0.1 - 1 µM | 1 µM |

| Western Blotting | 1 µM | 1 µM |

| Cell Cycle Analysis | 1 µM | 1 µM |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results.

Materials:

-

Complete growth medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Sterile culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO₂)

-

Laminar flow hood

Procedure:

-

Aseptic Technique: Perform all cell culture manipulations in a sterile laminar flow hood to prevent microbial contamination.[3]

-

Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and transfer to a culture flask.[3]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium at the desired density for plating in new flasks or for experiments.[3]

Cell Viability Assay (WST-1 Assay)

This protocol measures cell viability by assessing the metabolic activity of cells. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye, the amount of which is proportional to the number of living cells.

Materials:

-

96-well cell culture plates

-

This compound and JA314 (negative control)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1 µM) and a 1 µM solution of JA314 in complete growth medium. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a positive control for viability and wells with medium only as a background control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression Analysis

This protocol is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or signaling pathway activation following treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound and JA314

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 1 µM this compound, 1 µM JA314, or vehicle control for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]

-

Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Visualizations

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. eubopen.org [eubopen.org]

- 3. benchchem.com [benchchem.com]

- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]

- 7. kinesisdx.com [kinesisdx.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes: Quantifying TAIRE Family Kinase Engagement with JA397 Using the NanoBRET™ Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TAIRE family of cyclin-dependent kinases (CDKs), comprising CDK14, CDK15, CDK16, CDK17, and CDK18, represents a less-explored branch of the kinome with emerging roles in various cellular processes, including cell cycle regulation, Wnt signaling, and neuronal function.[1] Developing potent and selective inhibitors for these kinases is crucial for dissecting their biological functions and for potential therapeutic applications. JA397 is a chemical probe that has been identified as a potent and selective inhibitor of the TAIRE family kinases.[2][3]

The NanoBRET™ Target Engagement (TE) assay is a powerful technology that enables the quantitative measurement of compound binding to target proteins within living cells.[4][5][6] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-fused target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[4][5] Competitive displacement of the tracer by a test compound, such as this compound, leads to a decrease in the BRET signal, allowing for the determination of compound affinity, target occupancy, and residence time in a physiologically relevant cellular environment.[1][4][7]

These application notes provide a detailed protocol for utilizing the NanoBRET™ Target Engagement assay to quantify the interaction of this compound and its negative control, JA314, with the TAIRE family kinases in live cells.

Signaling Pathways of the TAIRE Family Kinases

The TAIRE family kinases are involved in a variety of signaling pathways. Understanding these pathways provides a context for the cellular effects of inhibitors like this compound.

Figure 1: Signaling Pathways of TAIRE Family Kinases. This diagram illustrates the distinct signaling pathways modulated by each member of the TAIRE family of kinases.

Data Presentation

The following tables summarize the cellular target engagement of this compound and its negative control, JA314, with the TAIRE family kinases as determined by NanoBRET™ assays.

Table 1: Cellular Target Engagement of this compound in Intact Cells (NanoBRET™)

| Target | EC50 (nM) |

| CDK14 | 72.1 |

| CDK15 | 307 |

| CDK16 | 33.4 |

| CDK17 | 21.2 |

| CDK18 | 121 |

Data sourced from the Structural Genomics Consortium.[1][3]

Table 2: Target Engagement of this compound in Lysed Cells (NanoBRET™)

| Target | EC50 (nM) |

| CDK14 | 27.1 |

| CDK15 | 252 |

| CDK16 | 39.0 |

| CDK17 | 77.2 |

| CDK18 | 172 |

Data sourced from the Structural Genomics Consortium.[1][3]

Table 3: Target Engagement of Negative Control JA314 (NanoBRET™)

| Target | EC50 (nM) |

| CDK16 | 4165 |

Data sourced from the Structural Genomics Consortium.[1]

Experimental Protocols

This section provides a detailed methodology for performing the NanoBRET™ Target Engagement assay with this compound and the TAIRE family kinases.

Logical Relationship of Assay Components

The NanoBRET™ Target Engagement assay relies on the interaction of several key components to generate a signal that is proportional to compound engagement.

Figure 2: Logical Relationship of NanoBRET™ Assay Components. This diagram outlines the interplay between the essential components of the NanoBRET™ Target Engagement assay.

Materials and Reagents

-

Cell Line: HEK293T cells (ATCC, CRL-3216)

-

Culture Medium: DMEM (Gibco, 41966-029) supplemented with 10% FBS (Gibco, A4766801) and 1% Penicillin-Streptomycin (Gibco, 15140-122)

-

Transfection Reagent: FuGENE® HD (Promega, E2311)

-

Plasmids:

-

Assay Reagents:

-

Opti-MEM™ I Reduced Serum Medium (Gibco, 31985062)

-

NanoBRET™ Kinase Tracer K-10 (Promega, N2630)

-

Nano-Glo® Substrate (Promega, N1110)

-

Extracellular NanoLuc® Inhibitor (Promega)

-

This compound and JA314 (provided by SGC or synthesized)

-

-

Assay Plates: 384-well, white, flat-bottom plates (e.g., Greiner 781207)

-

Instrumentation:

-

Luminometer with 450 nm and 610 nm emission filters (e.g., GloMax® Discover)

-

Acoustic dispenser (e.g., Echo 550) for compound dispensing (optional)

-

Experimental Workflow

Figure 3: Experimental Workflow for the this compound NanoBRET™ Assay. This flowchart outlines the key steps and timeline for performing the NanoBRET™ Target Engagement assay.

Step-by-Step Protocol

Day 1: Cell Transfection

-

Cell Seeding: Seed HEK293T cells in a suitable culture flask to reach 70-90% confluency on the day of transfection.

-

Prepare Transfection Complex:

-

In a sterile tube, dilute the NanoLuc®-CDK fusion plasmid and the Cyclin Y expression plasmid with Transfection Carrier DNA in Opti-MEM™. A recommended ratio is 1:10 (target plasmid:carrier DNA).

-

Add FuGENE® HD Transfection Reagent at a 1:3 ratio (DNA:Reagent) and mix gently.

-

Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.

-

-

Transfect Cells: Add the transfection complex to the HEK293T cells and incubate for 20-24 hours at 37°C with 5% CO₂.

Day 2: Assay Performance

-

Compound Preparation: Prepare serial dilutions of this compound and JA314 in DMSO. A typical concentration range would be from 100 µM down to picomolar concentrations.

-

Dispense Compounds: Dispense the compound dilutions into the 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and a high concentration of a known binder (if available) or no tracer for 100% inhibition.

-

Cell Harvesting:

-

Gently detach the transfected cells using trypsin.

-

Resuspend the cells in DMEM with 10% FBS to inactivate the trypsin.

-

Centrifuge the cells and resuspend the pellet in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.

-

-

Tracer Preparation and Addition:

-

Prepare the NanoBRET™ Tracer K-10 working solution in Opti-MEM™. The optimal concentration should be determined empirically for each kinase, but a starting point is the tracer's EC50 value.

-

Add the tracer solution to the cell suspension.

-

-

Cell Dispensing: Dispense the cell/tracer mixture into the assay plate containing the pre-dispensed compounds.

-

Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.

-

Substrate Addition:

-

Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM™ according to the manufacturer's instructions.

-

Add the substrate solution to all wells of the assay plate.

-

-

Signal Measurement: Immediately read the plate on a luminometer, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.

Data Analysis

-

Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

-

Background Correction (Optional): Subtract the BRET ratio of the "no tracer" control wells from all other BRET ratio values.

-

Normalization:

-

The "no compound" (DMSO only) wells represent 0% inhibition.

-

The "no tracer" or a saturating concentration of a known inhibitor represents 100% inhibition.

-

Normalize the data by expressing the BRET ratios as a percentage of inhibition.

-

-

Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value. This can be done using software such as GraphPad Prism.

Conclusion

The NanoBRET™ Target Engagement assay provides a robust and quantitative method for characterizing the interaction of inhibitors with their target kinases in a live-cell context. The protocol outlined in these application notes, in conjunction with the provided quantitative data for this compound, offers a comprehensive guide for researchers studying the TAIRE family of kinases. This approach can be instrumental in validating the cellular potency of this compound, elucidating its mechanism of action, and guiding the development of future selective kinase inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cyclin Y phosphorylation- and 14-3-3-binding-dependent activation of PCTAIRE-1/CDK16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK16: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 6. CDK14 Contributes to Reactive Gliosis via Interaction with Cyclin Y in Rat Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for JA397 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA397 is a potent and selective chemical probe targeting the TAIRE family of cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2] These kinases are considered part of the "dark kinome," indicating they are understudied, yet they have been implicated in various critical cellular processes.[3] Members of the TAIRE family are involved in signaling pathways that regulate cell cycle progression, proliferation, and motility.[1] Specifically, CDK14 is linked to the WNT signaling pathway, CDK15 to the β-catenin/MEK-ERK pathway, CDK16 influences the cell cycle through p27 phosphorylation, and CDK18 is involved in cell motility via the FAK/RhoA/ROCK signaling pathway.[1]